Mass Spectrometric Identification: Distinct Pseudomolecular Ion Signature vs. Bromoethyl Stearate
In vivo metabolic studies confirm that 2-chloroethyl stearate generates a distinct and quantifiable mass spectrometric signature that differentiates it from its brominated counterpart. Using ammonia chemical ionization mass spectrometry (CI-MS), the target compound exhibits a characteristic pseudomolecular ion [M + NH4]+ at m/z 364/366 with a 3:1 isotopic ratio, reflecting the natural abundance of 35Cl/37Cl [1]. This is in direct contrast to 2-bromoethyl stearate, which produces pseudomolecular ions at m/z 408/410 with a 1:1 ratio, consistent with the 79Br/81Br distribution [1].
| Evidence Dimension | Mass Spectrometry (CI-MS) Pseudomolecular Ion [M+NH4]+ |
|---|---|
| Target Compound Data | m/z 364/366 (3:1 ratio) |
| Comparator Or Baseline | 2-Bromoethyl stearate: m/z 408/410 (1:1 ratio) |
| Quantified Difference | Mass shift of Δm/z = 44; Distinct isotopic ratio (3:1 vs 1:1) |
| Conditions | Rat hepatic microsomal lipid extracts; Ammonia CI-MS analysis |
Why This Matters
This distinct m/z shift and isotopic pattern provides unambiguous qualitative and quantitative differentiation, essential for accurate biomarker identification and avoiding false positives in toxicological studies.
- [1] Kaphalia, B. S., & Ansari, G. A. (1989). Hepatic fatty acid conjugation of 2-chloroethanol and 2-bromoethanol in rats. Journal of Biochemical Toxicology, 4(3), 183-188. View Source
